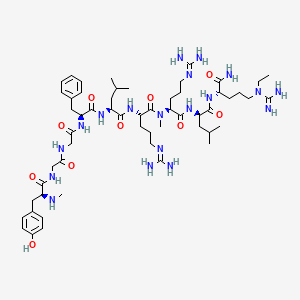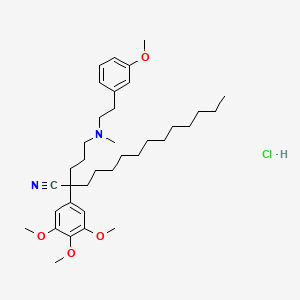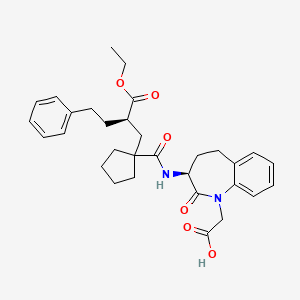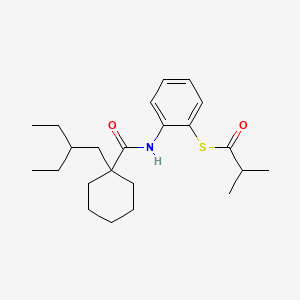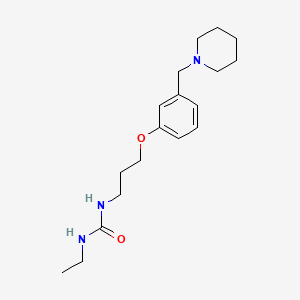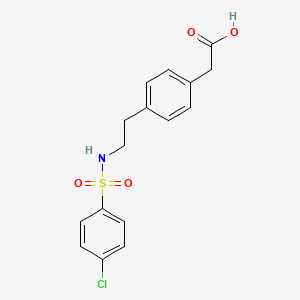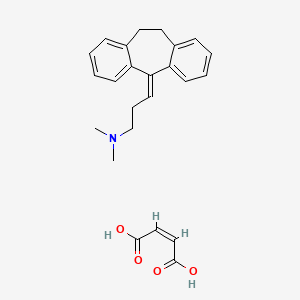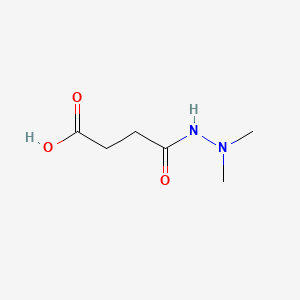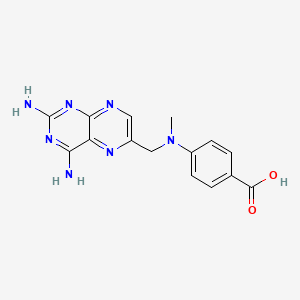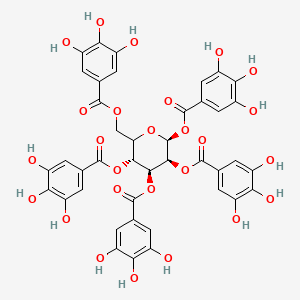
五倍子糖
描述
Pentagalloylglucose (PGG) is a natural hydrolyzable gallotannin abundant in various plants and herbs . It has a broad range of biological activities, specifically anticancer activities, and numerous molecular targets .
Synthesis Analysis
Biotechnological biodegradation by certain microorganisms and enzymes is one of the most efficient ways to degrade large tannin molecules into small molecules with bio-activities of high value .Molecular Structure Analysis
PGG is composed of five galloyl groups with a glucose at its core . Its conformational analysis by solution NMR and molecular dynamics calculation has been reported .Chemical Reactions Analysis
PGG can affect different cancer stages and inhibit tumor growth through multiple mechanisms depending on cell origin, with minimal toxicity against normal cells .Physical And Chemical Properties Analysis
PGG has a molecular formula of C41H32O26 . Its average mass is 940.677 Da . The density is predicted to be 2.05±0.1 g/cm3 . The boiling point is predicted to be 1365.7±65.0 °C .科学研究应用
Anticancer Research
PGG has shown promise in anticancer studies due to its ability to act on multiple molecular targets and signaling pathways. It inhibits growth, angiogenesis, and metastasis in various cancers. PGG also enhances the efficacy of chemotherapy and radiotherapy .
Pharmacology
In pharmacology , PGG exhibits gastroprotective effects in indomethacin-induced gastropathy in rats by modulating the NO/eNOS/iNOS signaling pathway . It’s also been studied for its potential to inhibit P-glycoprotein, which could reverse multidrug resistance in leukemic cells .
Biochemistry
PGG is recognized for its biochemical role as a potent antioxidant. It’s a gallotannin that can precipitate proteins and stabilize elastin and collagen in vascular tissues, which is crucial for maintaining the structural integrity of blood vessels .
Molecular Biology
In molecular biology , PGG’s impact on membrane ionic currents has been observed. It can suppress the density of delayed-rectifier K+ current and proton-activated Cl− current, which are important in cellular signaling and function .
Clinical Research
Clinically, PGG is being explored for its therapeutic potential . Its elastin-stabilizing properties are beneficial for vascular health, particularly in the treatment and prevention of abdominal aortic aneurysms (AAA) .
Biotechnology
In the field of biotechnology , PGG’s structural characteristics confer high biological activity, making it a valuable compound for developing new therapeutic agents. Its antimicrobial, anti-inflammatory, and anticarcinogenic properties are of particular interest .
未来方向
Future studies should focus on determining the pharmacokinetics and safety profile to develop PGG into a clinically useful drug . The α-PGG was demonstrated to be a very good model compound for the study of the pharmacological activities of gallotannins and for the development of more effective therapeutics with lower side effects .
属性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O26/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16/h1-10,27,33-35,41-56H,11H2/t27-,33-,34+,35-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYNZEYHSMRWBK-NIKIMHBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029765 | |
| Record name | 1,2,3,4,6-Pentagalloyl glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
940.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentagalloylglucose | |
CAS RN |
14937-32-7 | |
| Record name | Penta-O-galloyl-β-D-glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14937-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentagalloylglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,6-Pentagalloyl glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTAGALLOYLGLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UI3K8W93I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



